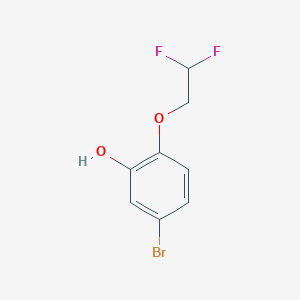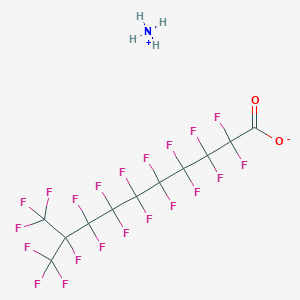
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure. This compound is characterized by its multiple acetoxy groups and a sulfinothioyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, including the protection of hydroxyl groups, acetylation, and the introduction of the sulfinothioyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinothioyl group can yield sulfonyl derivatives, while reduction can produce thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxy and sulfinothioyl groups play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(sulfinyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(acetylsulfinothioyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and the presence of both acetoxy and sulfinothioyl groups
Propiedades
Fórmula molecular |
C16H22O10S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfinothioyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S2/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)28(27)11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+,28?/m1/s1 |
Clave InChI |
VKYWPTXWSRXAEO-NGLYZRIXSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)S(=S)C(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


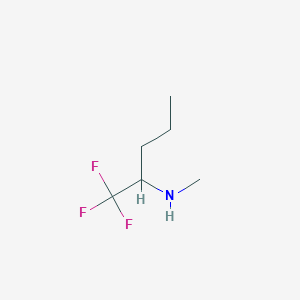

![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
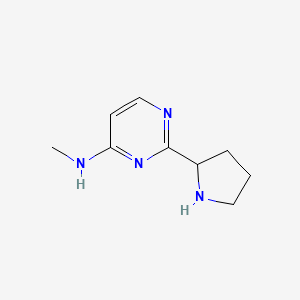
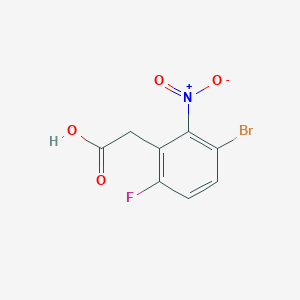
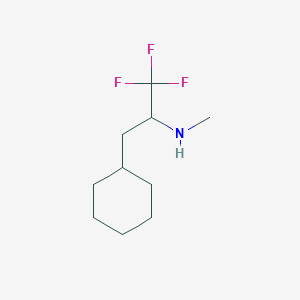

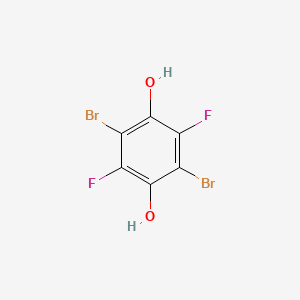
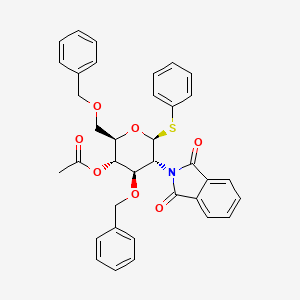
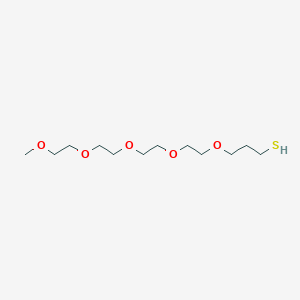
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

